molecular formula C2H4O B1595053 Oxirane-d4 CAS No. 6552-57-4

Oxirane-d4

Cat. No.: B1595053
CAS No.: 6552-57-4
M. Wt: 48.08 g/mol
InChI Key: IAYPIBMASNFSPL-LNLMKGTHSA-N
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Description

1,2-dideuterioethanol , is a deuterated derivative of ethylene oxide. It is a cyclic ether with a molecular formula of C2D4O and a molecular weight of 48.0772 . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms typically found in ethylene oxide.

Synthetic Routes and Reaction Conditions:

  • Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes. The mechanism involves an acid-base balance that generates a good nucleophile (alkoxide), which then cyclizes through an intramolecular S_N2 reaction.

  • Alkene Epoxidation: Peracids, such as meta-chloroperoxybenzoic acid (MCPBA), react with alkenes to form oxiranes (epoxides).

  • Williamson Intramolecular Cyclization: Halogenated alcohols in position 2 cyclize in basic media to form oxiranes.

Industrial Production Methods:

  • Epoxidation of Alkenes: This is a common industrial method where alkenes are reacted with peracids to produce oxiranes.

  • Deoxygenation Reactions: Oxiranes can be deoxygenated using λ3-phosphorus reagents, leading to the formation of various derivatives.

Types of Reactions:

  • Oxidation: Oxirane-d4 can undergo oxidation reactions to form diols or other oxidized products.

  • Reduction: Reduction reactions can lead to the formation of alcohols or other reduced derivatives.

  • Substitution: Substitution reactions involve the replacement of atoms or groups within the oxirane ring.

Common Reagents and Conditions:

  • Peracids (e.g., MCPBA): Used for epoxidation reactions.

  • Tertiary Amines: Used in amine-catalyzed ring-opening reactions with carboxylic acids.

  • λ3-Phosphorus Reagents: Used for deoxygenation reactions.

Major Products Formed:

  • Diols: Common products of oxidation reactions.

  • Alcohols: Products of reduction reactions.

  • Carbonyl Compounds: Products of substitution reactions.

Scientific Research Applications

Oxirane-d4 is used in various scientific research fields, including:

  • Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.

  • Biology: In studies involving deuterated compounds to trace biochemical pathways.

  • Medicine: In the development of deuterated drugs for improved pharmacokinetics and reduced toxicity.

  • Industry: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Oxirane-d4 exerts its effects involves its reactivity as an epoxide. The oxirane ring is highly strained, making it susceptible to ring-opening reactions. The presence of deuterium atoms can influence the reaction kinetics and pathways, providing insights into the behavior of deuterated compounds in biological systems.

Molecular Targets and Pathways:

  • Enzymatic Reactions: this compound can be used to study enzyme-catalyzed reactions involving epoxides.

  • Biochemical Pathways: Deuterated compounds are valuable in tracing biochemical pathways and understanding metabolic processes.

Comparison with Similar Compounds

  • Ethylene Oxide: The non-deuterated form of Oxirane-d4.

  • 1,2-Epoxybutane: A four-carbon oxirane derivative.

  • cis-2,3-Epoxybutane and trans-2,3-Epoxybutane: Isomers of 1,2-epoxybutane.

  • 1,2,3,4-Diepoxybutane (DEB): A compound with multiple epoxide groups.

Uniqueness: this compound is unique due to the presence of deuterium atoms, which can alter its physical and chemical properties compared to its non-deuterated counterparts. This makes it particularly useful in scientific research where isotopic labeling is required.

Properties

IUPAC Name

2,2,3,3-tetradeuteriooxirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H4O/c1-2-3-1/h1-2H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAYPIBMASNFSPL-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(C(O1)([2H])[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60984115
Record name (~2~H_4_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

48.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6552-57-4
Record name Oxirane-d4
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006552574
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (~2~H_4_)Oxirane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60984115
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6552-57-4
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Synthesis routes and methods I

Procedure details

In a reactor equipped with a stirring rod and a thermometer were placed 754 parts of water, 13 parts of a sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid ELEMINOL RS-30 (trade name, available from Sanyo Chemical Industries, Ltd.,), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate and 1 part of ammonium persulfate, and the mixture was stirred at 400 rpm for 15 minutes to yield a white emulsion. The emulsion was heated to an inner temperature of 75° C., followed by reaction for 5 hours. The reaction mixture was further treated with 30 parts of a 1% aqueous solution of ammonium persulfate, was aged at 75° C. for 5 hours and thereby yielded an aqueous dispersion [Polymer Fine Particle Dispersion 1] of a vinyl resin (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). Fine Particle Dispersion 1 had a volume-average particle diameter of 0.10 μm as determined with a laser diffraction-scattering size distribution analyzer LA-920 (trade name, available from Horiba, Ltd.). Part of Fine Particle Dispersion 1 was dried to isolate a resin component. The resin component had a Tg of 57° C.
[Compound]
Name
aqueous solution
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ammonium persulfate
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sulfuric acid ester
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ammonium persulfate
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Synthesis routes and methods II

Procedure details

The polyurethane polymer of Example 2 is prepared from a mixture of the ingredients in the amounts listed in Table 1, wherein Polyol A, Isocyanate A, and Catalyst A are as identified in Example 1. Surfactant A is an organosilane surfactant degassing agent commercially available form Union Carbide Corp. under the trade designation L-5304. Isocyanate B is a mixture of methylene diphenyldiisocyanate with tripropylene glycol and dipropylene glycol, having an average molecular weight of 364, commercially available from The Dow Chemical Company under the trade designation Isonate 181. Polyol B is a polyether triol of 2600 molecular weight formed from a heterofeed mixture of 50 weight percent ethylene oxide and 50 weight percent propylene oxide commercially available from The Dow Chemical Company under the trade designation Polyglycol 15-200. Polyol C is a 400 molecular weight polyether having about 100 weight percent oxyethylene groups and a nominal functionality of 2. The mixture is vacuum degassed for 2 minutes. Then, Isocyanate A is mixed into the mixture to form an admixture which is degassed for and additional 2 minutes. The admixture is poured into a open steel mold which is maintained at a temperature of 50° C. for a period of 8 hours, after which it is placed in an oven at 180° F. for a period of 24 hours.
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Polyol
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polyether triol
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Catalyst A
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Polyol
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organosilane
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Synthesis routes and methods III

Procedure details

The organic polyisocyanate H (NCO content=28.1%) in the form of a prepolymer was prepared in a manner similar to that in the preparation of the organic polyisocyanate B, except that 16.0 parts of an isocyanate-modifying polyether polyol (functionality of the starting material=3; hydroxyl equivalent=1700; and EO content=95%) was reacted with polymethylene polyphenylisocyanate, which isocyanate-modifying polyether polyol was obtained by addition polymerization of propylene oxide and ethylene oxide as alkylene oxide to glycerin as a starting material. The thus obtained organic polyisocyanate H was deposited after it was left at the room temperature for two hours, so that this organic polyisocyanate H could not be used for forming the soft polyurethane foam described below.
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polyisocyanate
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polyisocyanate
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Synthesis routes and methods IV

Procedure details

As a compound having at least one addition polymerizable ethylenically unsaturated group and a boiling point of 100° C. or more under normal pressure, there can be exemplified a monofunctional acrylate and methacrylate such as polyethylene glycol mono(meth)acrylate, polypropylene glycol mono(meth)acrylate, and phenoxyethyl(meth)acrylate; compounds obtained by the addition of ethylene oxide or propylene oxide to polyfunctional alcohol such as polyethylene glycol di(meth)acrylate, trimethylolethane tri(meth)acrylate, neopentyl glycol di(meth)acrylate, pentaerythritol tri(meth)acrylate, pentaerythritol tetra(meth)acrylate, dipentaerythritol hexa(meth)acrylate, hexanediol (meth)acrylate, trimethylolpropane, tri(acryloyloxypropyl) ether, tri(acryloyloxyethyl)isocyanurate, glycerin, and trimethylolethane, and then having (meth)acrylated; urethane acrylates as disclosed in JP-B-48-41708, JP-B-50-6034, and JP-A-51-37193; polyester acrylates as disclosed in JP-A-48-64183, JP-B-49-43191, and JP-B-52-30490; and polyfunctional acrylates and methacrylates such as epoxy acrylates which are reaction products of epoxy resins and (meth)acrylic acids. Further, photocurable monomers and oligomers described in Nihon Setchaku Kyokai Shi (Bulletin of Japan Adhesion Association), Vol. 20, No. 7, pp. 300 to 308 can also be used.
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[Compound]
Name
polyethylene glycol mono(meth)acrylate
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0 (± 1) mol
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reactant
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[Compound]
Name
polypropylene glycol mono(meth)acrylate
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reactant
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[Compound]
Name
phenoxyethyl(meth)acrylate
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Synthesis routes and methods V

Procedure details

First, 683 parts of water, 11 parts of sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid (Eleminol RS-30 by Sanyo Chemical Industries, Ltd.), 83 parts of styrene, 83 parts of methacrylic acid, 110 parts of butyl acrylate, and 1 part of ammonium persulfate were put in a reaction vessel equipped with a stirrer and a thermometer, and stirred at 400 rpm for 15 minutes to obtain a white emulsion. The emulsion was heated to a temperature within the system of 75° C. and reacted for 5 hours. Next, 30 parts of 1% water solution of ammonium persulfate was added and matured at 75° C. for 5 hours to obtain an aqueous dispersion liquid of vinyl resin particles (a copolymer of styrene-methacrylic acid-butyl acrylate-sodium salt of sulfuric acid ester of ethylene oxide adduct of methacrylic acid). This was defined as [Fine Particle Dispersion Liquid 1].
Name
ammonium persulfate
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reactant
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solvent
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Name
sulfuric acid ester
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reactant
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ammonium persulfate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Oxirane-d4
Reactant of Route 2
Oxirane-d4
Reactant of Route 3
Oxirane-d4
Reactant of Route 4
Oxirane-d4
Reactant of Route 5
Oxirane-d4
Reactant of Route 6
Oxirane-d4

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